2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic Acid
CAS No.: 312496-16-5
Cat. No.: VC3784444
Molecular Formula: C13H9N3O2
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312496-16-5 |
|---|---|
| Molecular Formula | C13H9N3O2 |
| Molecular Weight | 239.23 g/mol |
| IUPAC Name | 2-pyridin-3-yl-3H-benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C13H9N3O2/c17-13(18)8-3-4-10-11(6-8)16-12(15-10)9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18) |
| Standard InChI Key | DHRPCXYIVJXXJR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Data
2-Pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid is uniquely identified through various chemical registry systems and nomenclature conventions. The compound's definitive identification parameters include:
| Property | Value |
|---|---|
| CAS Registry Number | 312496-16-5 |
| Molecular Formula | C13H9N3O2 |
| Molecular Weight | 239.23 g/mol |
| MDL Number | MFCD01414693 |
| InChI Key | DHRPCXYIVJXXJR-UHFFFAOYSA-N |
| PubChem CID | 2771805 |
These identification parameters enable precise tracking and referencing of the compound across chemical databases and research literature, ensuring consistency in experimental protocols and data reporting .
Nomenclature and Alternative Designations
The compound is recognized by multiple synonyms in the scientific literature, reflecting different naming conventions and structural interpretations:
| Synonym |
|---|
| 2-(3-Pyridinyl)-5-benzoxazolecarboxylic acid |
| 2-(3-Pyridyl)benzimidazole-6-carboxylic acid |
| 2-(3-Pyridinyl)-1H-benzimidazole-5-carboxylic acid |
| 2-Pyridin-3-yl-3H-benzimidazole-5-carboxylic acid |
| 1H-Benzimidazole-6-carboxylic acid, 2-(3-pyridinyl)- |
| 2-(pyridin-3-yl)-1H-1,3-benzodiazole-6-carboxylic acid |
| 6-Carboxy-2-(pyridin-3-yl)-1H-benzimidazole |
This diversity in nomenclature reflects the compound's complex structure and the various ways it can be systematically named according to different chemical naming conventions .
Structural Composition and Representation
The molecular structure of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid features three key components:
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A benzimidazole core (a benzene ring fused with an imidazole ring)
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A pyridine ring attached at the 3-position to the 2-position of the benzimidazole
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A carboxylic acid group (-COOH) at the 5-position of the benzimidazole
The compound's structure can be represented in various formats, including the SMILES notation: C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O, which encodes the connection of atoms and bonds in a linear string format .
Physicochemical Properties
Solubility Profile
The solubility characteristics of this compound are crucial for laboratory applications, particularly when preparing solutions for biological assays. The compound requires appropriate solvents for dissolution, with dimethyl sulfoxide (DMSO) commonly used as an initial solvent for stock solution preparation. Detailed solubility data in various solvents would typically be determined experimentally for research applications .
Synthetic Methodologies
General Synthetic Approach
The synthesis of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid follows established methods for preparing 2-substituted benzimidazole derivatives. The primary synthetic route involves the condensation reaction between an appropriate aldehyde and a diaminobenzoic acid, followed by oxidative cyclization to form the benzimidazole ring system. This approach represents a well-established pathway in heterocyclic chemistry for accessing benzimidazole structures .
Detailed Synthetic Procedure
According to documented procedures, the synthesis can be accomplished through the following steps:
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A solution of 2,3- or 3,4-diaminobenzoic acid (1.0 mmol) is prepared in dioxane (10 mL)
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An appropriate pyridine-3-aldehyde (1.5 mmol) is added to the solution
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1,4-Benzoquinone is added as an oxidizing agent
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The reaction mixture is heated to 80°C and maintained with stirring for 6-9 hours
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After cooling to room temperature, the solid product crystallizes from the solution
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The crystals are filtered, washed sequentially with ethanol and ether, and dried
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The crude product can be used without further purification or purified as needed for specific applications
This synthetic methodology was reported in the literature, specifically in the Bulletin of the Korean Chemical Society in 2013 by Wubulikasimu et al., providing a reliable reference for laboratory preparation .
Reaction Conditions and Parameters
The critical reaction parameters for successful synthesis include:
| Parameter | Specification |
|---|---|
| Solvent | 1,4-dioxane |
| Oxidizing Agent | p-benzoquinone |
| Temperature | 80°C |
| Reaction Duration | 6-9 hours |
| Molar Ratio (Diamine:Aldehyde) | 1:1.5 |
These conditions are essential for achieving optimal yield and purity of the target compound, with the oxidizing agent playing a crucial role in forming the benzimidazole ring system .
Biological Activities and Applications
Anticancer Activities
Benzimidazole scaffolds have demonstrated promising anticancer activities in various studies. For instance, certain benzimidazole derivatives have shown activity against multiple cancer cell lines, including leukemia, melanoma, lung cancer, colon cancer, and breast cancer. The specific structural features of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid, particularly the positioning of the pyridine ring and carboxylic acid group, may influence its potential interactions with cancer-related biological targets .
Hemolytic Inhibition
Interestingly, a structurally related compound, 2-(5-nitrofuran-2-yl)-3H-benzimidazole-5-carboxylic acid, has demonstrated significant inhibition of β-hemolytic formation. This activity suggests potential applications in conditions associated with hemolysis and related pathologies. By extension, 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid may possess similar biological properties worthy of investigation .
| Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |
|---|---|---|---|
| 1 mM | 4.1801 mL | 20.9004 mL | 41.8008 mL |
| 5 mM | 0.8360 mL | 4.1801 mL | 8.3602 mL |
| 10 mM | 0.4180 mL | 2.0900 mL | 4.1801 mL |
Comparative Analysis with Related Compounds
Structural Comparison with 2-Pyridin-4-yl Isomer
A closely related compound to 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid is its positional isomer, 2-pyridin-4-yl-3H-benzoimidazole-5-carboxylic acid (CAS: 316833-32-6). These compounds differ only in the position of the nitrogen atom in the pyridine ring (3-position versus 4-position), yet this subtle structural difference can significantly influence their chemical reactivity and biological properties:
| Feature | 2-Pyridin-3-yl Compound | 2-Pyridin-4-yl Compound |
|---|---|---|
| CAS Number | 312496-16-5 | 316833-32-6 |
| Molecular Formula | C13H9N3O2 | C13H9N3O2 |
| Molecular Weight | 239.23 g/mol | 239.23 g/mol |
| Structure Difference | Nitrogen at 3-position in pyridine | Nitrogen at 4-position in pyridine |
This comparison highlights how subtle structural variations can create distinct chemical entities with potentially different biological activities and applications in research .
Functional Group Influence
The carboxylic acid group at the 5-position of the benzimidazole core provides important functionality that influences the compound's properties:
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It contributes to the compound's acidity
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It provides a site for potential derivatization through esterification or amidation
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It can participate in hydrogen bonding interactions with biological targets
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It affects solubility characteristics in various media
These functional group properties are critical considerations in the design and development of benzimidazole derivatives for specific biological applications .
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